Chiral Purity: Optical Rotation Values for Boc-N-Methyl-D-Valine vs. L-Enantiomer
Boc-N-methyl-D-valine exhibits a positive specific optical rotation of +99 to +103° (c=1 in EtOH) . In contrast, its enantiomer, Boc-N-methyl-L-valine (CAS 45170-31-8), displays a negative specific optical rotation of -95.0 to -86.0° (c=1 in MeOH) . The opposite sign and distinct magnitude of optical rotation confirm the enantiomeric purity of each isomer. This chiral identity is critical for stereospecific interactions in biological systems and for maintaining the intended conformation of D-amino acid-containing peptides.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | +99 to +103° (c=1 in EtOH) |
| Comparator Or Baseline | Boc-N-methyl-L-valine (CAS 45170-31-8): -95.0 to -86.0° (c=1 in MeOH) |
| Quantified Difference | Opposite sign; absolute magnitude ranges differ by ~13-17° |
| Conditions | Measured in ethanol (target) or methanol (comparator) at 20-25°C |
Why This Matters
Ensures procurement of the correct enantiomer for stereospecific peptide synthesis, preventing unwanted diastereomer formation and loss of biological activity.
